molecular formula C12H9F2NS B8333410 2-(2,4-Difluorophenylsulfanyl)aniline

2-(2,4-Difluorophenylsulfanyl)aniline

Cat. No.: B8333410
M. Wt: 237.27 g/mol
InChI Key: RWBUWQCILYFMQQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenylsulfanyl)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted with a sulfanyl (-S-) group linked to a 2,4-difluorophenyl ring. Its molecular formula is C₁₂H₉F₂NS, with a molecular weight of 237.27 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the nucleophilic properties of the aniline group, making it relevant in pharmaceutical and agrochemical research. The sulfanyl group (thioether) provides moderate oxidation susceptibility compared to sulfonyl analogs, influencing its reactivity and stability .

Properties

Molecular Formula

C12H9F2NS

Molecular Weight

237.27 g/mol

IUPAC Name

2-(2,4-difluorophenyl)sulfanylaniline

InChI

InChI=1S/C12H9F2NS/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2

InChI Key

RWBUWQCILYFMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances binding to biological targets compared to chlorine’s bulkier, less electronegative profile .
  • Methyl/Methoxy Groups : Electron-donating groups (e.g., methyl in ) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Trifluoromethyl : The -CF₃ group in introduces strong electron-withdrawing effects and lipophilicity, improving metabolic stability in drug design .

Physical State and Stability :

  • Liquid-state compounds like offer ease of handling in synthetic workflows, while crystalline analogs (e.g., ) enable precise structural characterization.
  • Sulfanyl groups are prone to oxidation, unlike sulfonyl derivatives (e.g., ), necessitating inert storage conditions .

Applications :

  • Pharmaceuticals : Fluorinated analogs (e.g., target compound, ) are prioritized for their bioavailability and resistance to metabolic degradation.
  • Agrochemicals : Chlorinated derivatives (e.g., ) are explored for pesticidal activity due to their stability in environmental conditions.

Research Findings and Data

Crystallographic Insights:

  • Compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () exhibit intermolecular N—H⋯O hydrogen bonds, forming 1D chains. Such interactions are critical for understanding the solid-state packing of sulfanyl/sulfonyl anilines.
  • The target compound’s sulfanyl group may participate in weaker C—H⋯S interactions, influencing solubility and crystallinity.

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